molecular formula C26H23FN2O3 B2741474 2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-02-7

2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2741474
CAS RN: 850907-02-7
M. Wt: 430.479
InChI Key: YIHDPTRWUSGPCA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorobenzyl group, an indolin-1-yl group, and an isoquinolinone group . These groups are common in many bioactive compounds and pharmaceuticals, suggesting that this compound may have interesting biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C26H23FN2O3, and its molecular weight is 430.479. It likely has a complex three-dimensional structure due to the presence of multiple ring systems and functional groups.


Chemical Reactions Analysis

Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .

Scientific Research Applications

Catalysis and Synthesis

A study by Saini et al. (2023) introduced a phosphine-free 8-AQ (8-aminoquinoline) based Mn(I) carbonyl complex as a catalyst for α-alkylation of oxindoles by alcohols. This method has been applied to synthesize pharmaceutically significant oxindoles, showing potential in neurodegenerative disorder treatment. This research underscores the importance of innovative catalysis in creating biologically active molecules, providing a basis for the synthesis of complex compounds like the one (Saini et al., 2023).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, Bergman et al. (2003) explored the reactions between isatins and 2-aminobenzylamine, leading to the synthesis of indolo[3,2-c]quinolin-6-ones. The study provided a mechanism involving the formation of a spiro compound, showcasing the diverse reactivity and synthetic utility of isoquinoline derivatives in constructing complex heterocycles, relevant to the chemical framework of the subject compound (Bergman et al., 2003).

Fluorinated Heterocycles

Li et al. (2023) developed a Rh(III)-catalyzed [4+2] annulation for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines from 2-aryl indoles. This study highlights the strategic incorporation of fluorine into heterocyclic scaffolds, enhancing the molecular properties for potential pharmaceutical applications, resonating with the fluorine feature in the compound of interest (Li et al., 2023).

Biological Activities

Research into the biological activities of similar compounds, such as the work by Chakrabarti et al. (1999), which synthesized indolylquinoline derivatives showing efficacy against Leishmania donovani, provides an insight into the potential biomedical applications of complex isoquinoline derivatives. These compounds' ability to inhibit the growth of both promastigote and amastigote forms of the parasite indicates the therapeutic potential of isoquinoline-based molecules in treating visceral leishmaniasis (Chakrabarti et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it.

Future Directions

Given the biological activity of similar compounds, this compound could be a promising area of research for the development of new pharmaceuticals . Further studies could include the synthesis and characterization of the compound, investigation of its biological activity, and optimization of its properties for potential therapeutic use .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-22-9-3-1-7-19(22)16-28-14-13-20-21(26(28)31)8-5-11-24(20)32-17-25(30)29-15-12-18-6-2-4-10-23(18)29/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHDPTRWUSGPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

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